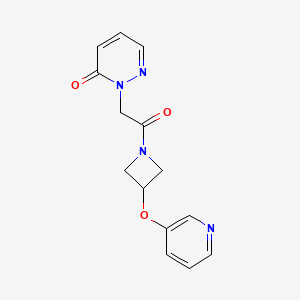

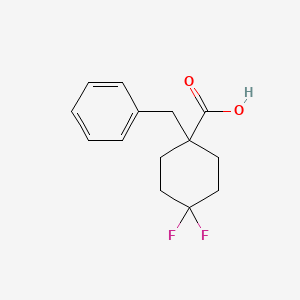

![molecular formula C14H21BN2O2 B2859462 [4-[(4-环丙基哌嗪-1-基)甲基]苯基]硼酸 CAS No. 1313004-36-2](/img/structure/B2859462.png)

[4-[(4-环丙基哌嗪-1-基)甲基]苯基]硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Boronic acids and their esters can be synthesized through various methods. One common method involves the use of organomagnesium or organolithium reagents and trimethyl borate to form the ester, which is then hydrolyzed to the product . Another route involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes can also undergo transmetalation with BBr3, followed by hydrolysis to form phenylboronic acid .Chemical Reactions Analysis

Boronic acids and their esters, such as pinacol boronic esters, are known to undergo protodeboronation, a process that is not well developed . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported using a radical approach . This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .科学研究应用

抗病毒疗法

苯硼酸改性的纳米粒子 (NPs) 已被研究其作为抗病毒治疗剂的潜力。这些 NP 已被证明通过干扰病毒感染健康肝细胞的能力来抑制丙型肝炎病毒 (HCV),展示了它们作为病毒进入抑制剂的潜力。这种方法利用硼酸的独特特性来创建细胞毒性降低且抗病毒活性显着的 NP,为在抗病毒疗法中进一步探索奠定了基础 (Khanal 等人,2013)。

糖苷识别

已经开发出了一类新的碳水化合物结合硼酸,在溶解度和在中性水中与糖苷形成配合物的能力方面显示出比以前的类似物有显着的改善。这一进步突出了硼酸在选择性识别细胞表面糖缀合物中的潜力,这对于开发针对生物和医学应用的寡聚体受体和传感器至关重要 (Dowlut & Hall, 2006)。

催化

硼酸已被用作各种有机反应中的催化剂,展示了它们在偶联反应中作为试剂的用途之外的多功能性。它们在催化中的作用包括活化羟基官能团,在温和条件下促进直接转化为有价值的产品。这种催化活性在亲电和亲核模式下得到利用,使一系列反应成为可能,例如酰胺的形成、环加成和 Friedel-Crafts 型反应 (Hall, 2019)。

糖识别

已经设计了一种新型的硼酸荧光团/β-环糊精 (β-CyD) 复合传感器,用于在水中识别糖,展示了硼酸化合物选择性识别水性环境中糖的能力。这一发展对于设计在生理条件下需要选择性检测特定糖的传感器和诊断工具至关重要 (Tong 等人,2001)。

药物剂

硼酸化合物在开发酶抑制剂、硼中子俘获剂(用于癌症治疗)以及作为识别生物学上重要糖类的抗体模拟物方面显示出前景。它们独特的结构特征使它们在制药行业中具有价值,强调了它们在创建新的治疗策略和改进药物制剂中的潜力 (Yang 等人,2003)。

作用机制

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, often through the formation of reversible covalent bonds with biomolecules containing 1,2 or 1,3-diol motifs .

Mode of Action

Boronic acids, including phenylboronic acids, are known to be involved in suzuki-miyaura cross-coupling reactions . This reaction involves the transmetalation of an organoboron reagent to a palladium complex . The compound may interact with its biological targets in a similar manner, forming reversible covalent bonds.

Biochemical Pathways

Boronic acids and their derivatives have been implicated in various biochemical processes, often as intermediates in synthetic reactions .

Pharmacokinetics

It’s important to note that phenylboronic pinacol esters, a class of compounds related to the one , are known to undergo hydrolysis, a process that can be accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

Compounds containing boronic acid moieties have been used in the development of various bioactive compounds, suggesting that they may have significant biological effects .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the pH of the environment can significantly impact the rate of hydrolysis of boronic esters . Additionally, the presence of diol-containing biomolecules can influence the compound’s action due to the ability of boronic acids to form reversible covalent bonds with such molecules .

属性

IUPAC Name |

[4-[(4-cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O2/c18-15(19)13-3-1-12(2-4-13)11-16-7-9-17(10-8-16)14-5-6-14/h1-4,14,18-19H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWRYNIERCFODW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCN(CC2)C3CC3)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid | |

CAS RN |

1313004-36-2 |

Source

|

| Record name | {4-[(4-cyclopropylpiperazin-1-yl)methyl]phenyl}boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

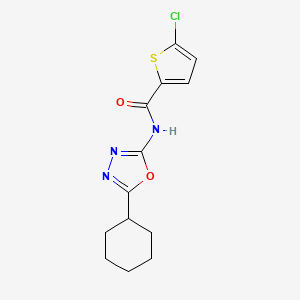

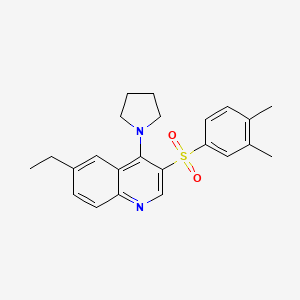

![Methyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2859382.png)

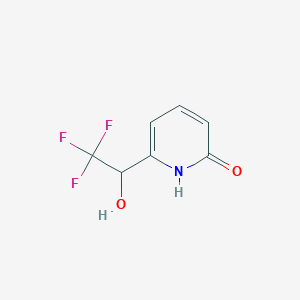

![(Z)-N-(6-ethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2859384.png)

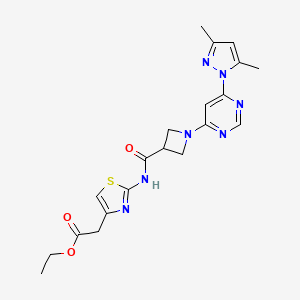

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2859388.png)

![1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859390.png)

![Ethyl 2-[2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2859391.png)

![1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2859394.png)

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B2859398.png)

![1-[3-(1H-pyrrol-1-yl)propyl]-1H-imidazole](/img/structure/B2859400.png)